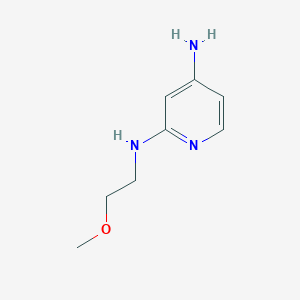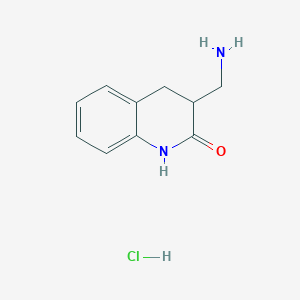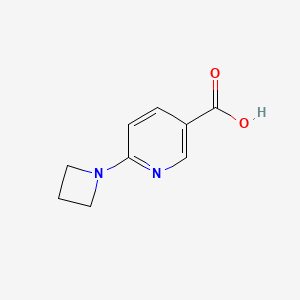
N2-(2-methoxyethyl)pyridine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(2-methoxyethyl)pyridine-2,4-diamine, also known as 2-MEPDA, is an organic compound belonging to the class of pyridine-2,4-diamines. It is a colorless, water-soluble, crystalline solid that is used as a reagent in organic synthesis. It is also used as a ligand in metal-catalyzed reactions and in the preparation of metal-organic frameworks. In addition, it has been used as an intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and anti-cancer agents.
Aplicaciones Científicas De Investigación
Anticorrosive Material
N2-(2-methoxyethyl)pyridine-2,4-diamine and its derivatives, particularly quinoline derivatives, are widely recognized for their anticorrosive properties. These compounds effectively adsorb on metallic surfaces, forming stable chelating complexes through coordination bonding, which is essential in mitigating metallic corrosion. The high electron density associated with these derivatives contributes to their effectiveness as anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).
Chemosensing Applications
Pyridine derivatives, which include N2-(2-methoxyethyl)pyridine-2,4-diamine, serve a crucial role in chemosensing applications. Their high affinity for various ions and neutral species makes them highly effective chemosensors. These derivatives are instrumental in detecting different species (anions, cations, and neutral species) in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Optoelectronic Materials
N2-(2-methoxyethyl)pyridine-2,4-diamine derivatives, particularly quinazolines and pyrimidines, have shown significant potential in optoelectronic applications. These compounds are utilized in the creation of luminescent small molecules and chelate compounds, contributing to the development of photo- and electroluminescent elements, photoelectric conversion elements, and image sensors. The incorporation of these derivatives into π-extended conjugated systems is highly valued for novel optoelectronic material creation (Lipunova et al., 2018).
Agrochemicals
The pyridine moiety, found in N2-(2-methoxyethyl)pyridine-2,4-diamine, plays a vital role in the field of agrochemicals. Pyridine-based compounds are employed as pesticides, including fungicides, insecticides, acaricides, and herbicides. The discovery and development of these agrochemicals are enhanced by innovative methods like Intermediate Derivatization Methods, which have proven to be instrumental in discovering novel lead compounds for the agrochemical industry (Guan et al., 2016).
Propiedades
IUPAC Name |
2-N-(2-methoxyethyl)pyridine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-12-5-4-11-8-6-7(9)2-3-10-8/h2-3,6H,4-5H2,1H3,(H3,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWJNMYTANXPAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(2-methoxyethyl)pyridine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1373839.png)



![3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid](/img/structure/B1373843.png)

![Octahydrocyclopenta[b]thiomorpholine](/img/structure/B1373850.png)

![2-Oxa-5-azaspiro[3.4]octane](/img/structure/B1373852.png)
![2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B1373854.png)